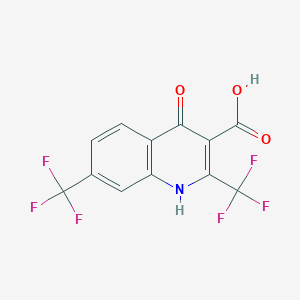

4-Hydroxy-2,7-bis(trifluoromethyl)quinoline-3-carboxylic acid

CAS No.: 75999-57-4

Cat. No.: VC8293251

Molecular Formula: C12H5F6NO3

Molecular Weight: 325.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75999-57-4 |

|---|---|

| Molecular Formula | C12H5F6NO3 |

| Molecular Weight | 325.16 g/mol |

| IUPAC Name | 4-oxo-2,7-bis(trifluoromethyl)-1H-quinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H5F6NO3/c13-11(14,15)4-1-2-5-6(3-4)19-9(12(16,17)18)7(8(5)20)10(21)22/h1-3H,(H,19,20)(H,21,22) |

| Standard InChI Key | YVMJJPKVGRHTRP-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1C(F)(F)F)NC(=C(C2=O)C(=O)O)C(F)(F)F |

| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)NC(=C(C2=O)C(=O)O)C(F)(F)F |

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 4-hydroxy-2,7-bis(trifluoromethyl)quinoline-3-carboxylic acid is defined by a bicyclic quinoline core substituted with electron-withdrawing trifluoromethyl (-CF₃) groups at positions 2 and 7, a hydroxyl (-OH) group at position 4, and a carboxylic acid (-COOH) group at position 3. The molecular formula is C₁₂H₅F₆NO₃, with an exact mass of 325.017 g/mol and a molecular weight of 325.16 g/mol . The trifluoromethyl groups enhance lipophilicity (LogP = 3.67), promoting membrane permeability, while the carboxylic acid and hydroxyl groups introduce pH-dependent solubility and hydrogen-bonding capabilities .

The spatial arrangement of substituents creates a sterically crowded environment, influencing both synthetic accessibility and intermolecular interactions. X-ray crystallography of analogous compounds reveals planar quinoline rings with substituents adopting positions orthogonal to the aromatic plane, minimizing electronic conjugation disruptions . This geometry facilitates π-π stacking in biological targets while allowing the -CF₃ groups to engage in hydrophobic interactions.

Synthetic Methodology and Reaction Pathways

The synthesis of 4-hydroxy-2,7-bis(trifluoromethyl)quinoline-3-carboxylic acid follows a multi-step protocol derived from patented methodologies for related quinoline derivatives . A representative pathway involves:

-

Formation of Trifluoromethylated Ethanimidoyl Chloride:

Reaction of 2-trifluoromethylaniline with trifluoroacetic anhydride yields N-(2-trifluoromethylphenyl)trifluoroacetamide, which is subsequently treated with phosphorus pentachloride to generate the corresponding ethanimidoyl chloride . -

Cyclization with Ethyl Propane Dioate:

The ethanimidoyl chloride undergoes condensation with ethyl propane dioate in the presence of a base, forming a β-keto ester intermediate. Intramolecular cyclization under acidic conditions produces the quinoline core . -

Functional Group Manipulation:

Key challenges include controlling regioselectivity during cyclization and avoiding over-oxidation of the hydroxyl group. Yields typically range from 40–60% after purification by column chromatography .

Physicochemical and Reactivity Profiles

Acid-Base Behavior

The compound exhibits two ionizable groups:

-

Carboxylic Acid (pKa ≈ 2.8): Deprotonates in physiological conditions, enhancing water solubility.

-

Phenolic Hydroxyl (pKa ≈ 9.5): Remains protonated at neutral pH, contributing to hydrogen-bond donor capacity .

Solubility and Partitioning

-

Aqueous Solubility: <1 mg/mL at pH 7.4 due to dominant lipophilic -CF₃ groups.

-

Lipid Solubility: LogP = 3.67, favoring passive diffusion across biological membranes .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures >250°C, indicating robustness under standard storage conditions .

Comparative Analysis with Structural Analogues

The 2,7-substitution pattern in the target compound optimizes steric and electronic effects, balancing target affinity and metabolic stability.

Applications in Materials Science

Beyond pharmacology, this compound’s rigid aromatic core and fluorine-rich structure make it suitable for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume